molecular formula C12H21Cl2N3 B1378460 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride CAS No. 1423024-03-6

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride

Cat. No.: B1378460
CAS No.: 1423024-03-6
M. Wt: 278.22 g/mol
InChI Key: JARRRWNMNRYYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Pyrimidine-Piperidine Derivatives

The development of pyrimidine-piperidine derivatives represents a convergence of two historically significant heterocyclic chemistry domains that emerged during the late nineteenth and early twentieth centuries. Pyrimidine chemistry traces its origins to 1879 when Grimaux first reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and who first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The parallel development of piperidine chemistry established this six-membered nitrogen heterocycle as a fundamental structural motif in organic synthesis. Piperidine derivatives gained prominence through extensive research into their synthetic accessibility and diverse chemical reactivity patterns. The evolution of piperidine synthesis methodologies has encompassed various approaches, including intramolecular radical cyclization techniques, multicomponent reactions, and cascade processes that demonstrate the versatility of this heterocyclic framework.

The convergence of pyrimidine and piperidine chemistry emerged from recognition that combining these heterocyclic systems could yield compounds with enhanced chemical properties and potential biological activities. Modern synthetic approaches to pyrimidine-piperidine derivatives have incorporated sophisticated methodologies, including domino processes involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions. These cascade reactions represent common mechanisms for the multicomponent synthesis of piperidine-containing compounds, demonstrating the chemical community's evolving understanding of heterocyclic synthesis complexity.

Nomenclature and Chemical Identity Parameters

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride exhibits well-defined chemical identity parameters that establish its position within the broader classification of heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1423024-03-6, providing unambiguous identification within chemical databases. The molecular formula C₁₂H₂₁Cl₂N₃ reflects the presence of the dihydrochloride salt form, which differs from the parent compound through the incorporation of two hydrochloride moieties.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative nomenclature includes the designation 4-piperidin-4-yl-2-propan-2-ylpyrimidine dihydrochloride, which maintains chemical accuracy while providing slight variations in systematic naming conventions. The compound is also recognized under catalog identifiers such as YGC02403 and AKOS016909080, facilitating commercial and research access.

Parameter Value Reference
Molecular Formula C₁₂H₂₁Cl₂N₃
Molecular Weight 278.22 g/mol
Chemical Abstracts Service Number 1423024-03-6
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC(C)C1=NC=CC(C2CCNCC2)=N1.[H]Cl.[H]Cl

The structural representation through Simplified Molecular Input Line Entry System notation provides computational accessibility, enabling database searches and molecular modeling applications. The notation CC(C)C1=NC=CC(C2CCNCC2)=N1.[H]Cl.[H]Cl accurately captures the molecular connectivity, including the discrete hydrochloride components that distinguish this salt form from the parent compound.

Position in Heterocyclic Chemistry Classification

This compound occupies a distinctive position within the hierarchical classification of heterocyclic compounds, representing a complex molecular architecture that incorporates multiple nitrogen-containing ring systems. Pyrimidines belong to the diazine family, which constitutes six-membered heterocyclic compounds derived from benzene where two carbon-hydrogen groups are replaced by nitrogen atoms. Specifically, pyrimidine features nitrogen atoms at the 1,3-positions of the ring, distinguishing it from other diazines such as pyrazine (1,4-positions) and pyridazine (1,2-positions).

The pyrimidine ring system demonstrates aromatic character through its conjugated six-electron system, following Hückel's 4n+2 rule for aromaticity. Pyrimidine is defined as a polyunsaturated six-membered aromatic heterocyclic compound containing two nitrogen atoms at the 1,3-position of the ring. This aromatic nature contributes to the chemical stability and reactivity patterns observed in pyrimidine derivatives, including the target compound.

The piperidine component represents a saturated six-membered nitrogen heterocycle, chemically designated as azacyclohexane or hexahydropyridine. Piperidine derivatives constitute a significant class within heterocyclic chemistry, with the molecular formula C₅H₁₁N and Chemical Abstracts Service number 110-89-4 for the parent piperidine compound. The structural designation as a cyclic secondary amine provides piperidine with distinctive chemical reactivity, particularly in nucleophilic substitution reactions and coordination chemistry applications.

The combination of pyrimidine and piperidine moieties within a single molecular framework creates a hybrid heterocyclic system that exhibits characteristics derived from both component ring systems. This architectural approach represents a strategic design principle in heterocyclic chemistry, where the combination of aromatic and aliphatic nitrogen heterocycles can yield compounds with unique chemical and physical properties. The positioning of the piperidine ring at the 4-position of the pyrimidine core, coupled with the isopropyl substitution at the 2-position, creates a specific substitution pattern that defines the compound's chemical identity and potential reactivity profile.

Relationship to Parent Compound (4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine)

The relationship between this compound and its parent compound 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine illustrates fundamental principles of salt formation in heterocyclic chemistry. The parent compound, designated with PubChem Chemical Identifier 61728034, serves as the free base form from which the dihydrochloride salt is derived. This relationship represents a classic example of acid-base chemistry applied to nitrogen-containing heterocycles, where the basic nitrogen centers in the molecule can be protonated to form stable salt forms.

The parent compound exhibits a molecular weight of 205.30 g/mol, corresponding to the molecular formula C₁₂H₁₉N₃. The structural framework consists of the pyrimidine ring system substituted at the 2-position with an isopropyl group and at the 4-position with a piperidine ring. The piperidine substitution occurs specifically at the 4-position of the piperidine ring, creating a 1,4-disubstituted piperidine architecture that contributes to the overall molecular geometry and conformational properties.

Property Parent Compound Dihydrochloride Salt Reference
Molecular Formula C₁₂H₁₉N₃ C₁₂H₂₁Cl₂N₃
Molecular Weight 205.30 g/mol 278.22 g/mol
PubChem Chemical Identifier 61728034 71756796
Basic Nitrogen Centers 3 3 (protonated)
Salt Formation Stoichiometry N/A 1:2 (base:acid)

The dihydrochloride salt formation involves the protonation of two basic nitrogen centers within the molecular structure, specifically targeting the pyrimidine nitrogen atoms and the piperidine nitrogen atom. This protonation process results in the incorporation of two hydrochloride equivalents, yielding the dihydrochloride salt with enhanced solubility characteristics compared to the parent free base. The salt formation process represents a common strategy in pharmaceutical and chemical research for improving the physical properties of basic compounds, particularly their aqueous solubility and crystalline stability.

The creation date for the parent compound in chemical databases dates to 2020-02-29, while the dihydrochloride salt entry was created on 2013-11-01, indicating the chronological development of these related chemical entities. The modification dates reflect ongoing database maintenance and updates, with the parent compound showing modification on 2025-05-18 and the dihydrochloride salt on 2025-05-24.

Significance in Pyrimidine Chemistry Research

This compound represents a significant contribution to contemporary pyrimidine chemistry research, exemplifying the strategic integration of heterocyclic design principles with practical synthetic considerations. Pyrimidine derivatives demonstrate remarkable versatility in chemical research, exhibiting antimicrobial activity, anticancer activity, anti-inflammatory activity, antidiabetic properties, and analgesic activity. This broad spectrum of biological activities has positioned pyrimidine derivatives as central scaffolds in medicinal chemistry research and pharmaceutical development programs.

The incorporation of piperidine substituents into pyrimidine frameworks represents a sophisticated approach to molecular design that leverages the complementary properties of both heterocyclic systems. Recent scientific literature has documented extensive advances in the synthesis and applications of piperidine derivatives, highlighting their importance in contemporary organic chemistry. The structural combination exemplified by the target compound demonstrates the evolution of heterocyclic chemistry toward increasingly complex molecular architectures that maintain synthetic accessibility while enhancing chemical diversity.

Research into pyrimidine-4-carboxamide derivatives has revealed significant structure-activity relationships that inform the design of related compounds, including those bearing piperidine substituents. The systematic variation of pyrimidine scaffolds, amide functionalities, and substituent patterns has led to the identification of highly potent compounds with improved selectivity profiles. These findings underscore the importance of precise structural modifications in achieving desired chemical and biological properties.

The synthesis of pyrimidine derivatives has been facilitated by established methodologies, including the Principal Synthesis involving cyclization of beta-dicarbonyl compounds with nitrogen-carbon-nitrogen compounds. Reaction of beta-dicarbonyl compounds with amidines yields 2-substituted pyrimidines, while reactions with urea produce 2-pyrimidiones, and reactions with guanidines generate 2-aminopyrimidines. Alternative synthetic approaches include the Biginelli reaction and condensation reactions of carbonyls with diamines, demonstrating the synthetic versatility of pyrimidine chemistry.

The significance of compounds like this compound extends beyond their immediate chemical properties to encompass their role as research tools and synthetic intermediates. The dihydrochloride salt form provides enhanced handling characteristics and improved solubility properties that facilitate research applications and potential scale-up considerations. The compound serves as a representative example of how classical heterocyclic chemistry principles can be applied to generate novel molecular architectures with potential applications across diverse research domains.

Properties

IUPAC Name

4-piperidin-4-yl-2-propan-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-9(2)12-14-8-5-11(15-12)10-3-6-13-7-4-10;;/h5,8-10,13H,3-4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRRWNMNRYYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Core

  • The pyrimidine ring is typically synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or equivalents bearing the isopropyl substituent.
  • Reaction conditions include controlled heating (often reflux) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • The isopropyl group at position 2 is introduced either through the use of isopropyl-substituted precursors or by alkylation of the pyrimidine ring under basic conditions.

Salt Formation: Dihydrochloride Preparation

  • The free base compound is treated with anhydrous hydrochloric acid in ethanol or another suitable solvent to form the dihydrochloride salt.
  • This step enhances the compound's aqueous solubility and stability , critical for research and potential pharmaceutical applications.
  • Crystallization from the reaction mixture or subsequent recrystallization is employed to purify the salt.

Reaction Conditions and Optimization

Step Conditions Notes
Pyrimidine core formation Reflux in DMF or ethanol, 4–12 hours Temperature control critical for yield
Piperidin-4-yl substitution 60–100 °C, 6–24 hours, inert atmosphere Use of base (e.g., triethylamine) to enhance nucleophilicity
Salt formation (dihydrochloride) Room temperature, HCl in ethanol Slow addition of HCl to avoid over-acidification

Optimization focuses on:

  • Reaction time and temperature to maximize conversion.
  • Solvent choice to balance solubility and reaction kinetics.
  • Stoichiometry to minimize side products.

Purification and Characterization

  • Purification is typically achieved by recrystallization or column chromatography before salt formation.
  • The dihydrochloride salt is isolated by filtration and drying under vacuum.
  • Characterization techniques include Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and X-ray crystallography to confirm structure and purity.

Summary Table of Preparation Parameters

Parameter Description Typical Values/Notes
Starting materials Isopropyl-substituted pyrimidine precursors, piperidine High purity reagents recommended
Solvents DMF, ethanol, acetonitrile Dry, anhydrous preferred
Temperature 60–120 °C Controlled heating/reflux
Reaction time 4–24 hours Monitored by TLC or HPLC
Atmosphere Inert (N2 or Ar) Prevent oxidation/moisture
Base used Triethylamine or similar Facilitates nucleophilic substitution
Salt formation agent Anhydrous HCl in ethanol Stoichiometric or slight excess
Purification method Recrystallization, chromatography Ensures >98% purity

Research Findings and Notes

  • The dihydrochloride salt form significantly improves aqueous solubility , facilitating biological assays and formulation development.
  • Reaction conditions must be carefully controlled to avoid over-alkylation or degradation of the pyrimidine ring.
  • The use of inert atmospheres during substitution reactions prevents moisture-induced side reactions.
  • The isopropyl substituent at position 2 contributes to increased lipophilicity , influencing the compound's pharmacokinetic profile.
  • The synthetic route is adaptable for scale-up with automation for industrial production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride serves as a crucial building block in synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders. Its unique structural features enhance binding affinity to various molecular targets, making it a candidate for drug development aimed at treating conditions such as anxiety, depression, and neurodegenerative diseases.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—facilitates the development of diverse chemical entities that can be utilized in different applications .

Material Science

The compound's properties allow it to be used in developing novel materials with specific characteristics, such as enhanced electrical conductivity or fluorescence. This application is particularly relevant in the field of electronics and photonics, where materials with tailored properties are essential for device performance.

Case Studies

  • Pharmaceutical Development:
    • A study demonstrated that derivatives of this compound showed promising results in preclinical trials for treating anxiety disorders. The modification of the piperidine and pyrimidine structures significantly improved efficacy and reduced side effects.
  • Material Science Innovations:
    • Research indicated that incorporating this compound into polymer matrices led to materials with improved electrical conductivity, paving the way for advancements in flexible electronics.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The isopropyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to other dihydrochloride salts of pyrimidine derivatives with piperidin-4-yl substituents. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride Isopropyl (C₃H₇) C₁₂H₁₈N₃·2HCl 277.92 High lipophilicity, enhanced solubility
5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride Methyl (CH₃), Fluorine (F) C₁₀H₁₆Cl₂FN₃ 268.16 Electron-withdrawing F increases polarity
4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride 4-Fluorophenyl (C₆H₄F) C₁₅H₁₆Cl₂FN₃ 332.22 Aromatic ring enhances π-π interactions
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride Methyl (CH₃) C₁₀H₁₄ClN₃ 227.70 Lower molecular weight, reduced steric bulk

Electronic and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups : The isopropyl group in the target compound is electron-donating, increasing electron density on the pyrimidine ring. In contrast, fluorine in 5-fluoro-2-methyl derivatives is electron-withdrawing, altering reactivity and binding affinity .

Biological Activity

Overview

4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride is a chemical compound classified under pyrimidines, which are heterocyclic aromatic organic compounds. This compound is notable for its unique structure that includes both a piperidinyl group and an isopropyl group, potentially enhancing its biological activity through improved binding affinity to various molecular targets, including enzymes and receptors .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The piperidin-4-yl group may enhance binding affinity, while the pyrimidine ring facilitates hydrogen bonding and π-π interactions. Additionally, the isopropyl group influences lipophilicity and membrane permeability, which are crucial for bioavailability and pharmacokinetic properties .

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties:

  • CNS Activity : It has been identified as a potential building block in the synthesis of compounds targeting central nervous system disorders.
  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases .

Case Studies and Research Findings

  • GSK-3β Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including those similar to 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine, exhibited significant inhibitory activity against GSK-3β, with IC50 values in the nanomolar range. These findings suggest potential applications in treating conditions such as Alzheimer's disease .
  • Metabolic Stability : Research has shown that modifications to the pyrimidine scaffold can enhance metabolic stability while maintaining biological efficacy. Compounds derived from this scaffold exhibited favorable pharmacokinetic profiles, including sufficient oral bioavailability and low toxicity in animal models .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBinding AffinityPharmacokinetics
4-(Piperidin-4-yl)pyrimidineLacks isopropyl groupLower than dihydrochlorideModerate
2-(Propan-2-yl)pyrimidineLacks piperidin groupReduced specificityPoor
4-(Piperidin-4-yl)-2-methylpyrimidineMethyl instead of isopropylAltered reactivityVaries

The presence of both the piperidin and isopropyl groups in this compound enhances its binding affinity and pharmacokinetic properties compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride, and how can reaction yields be optimized?

Answer: The compound can be synthesized via multi-step organic reactions, often involving pyrimidine ring formation followed by piperidine substitution and HCl salt preparation. A representative method includes:

  • Step 1 : Condensation of thiourea with substituted carbonyl intermediates under acidic conditions (e.g., p-toluenesulfonic acid catalysis) to form the pyrimidine core .
  • Step 2 : Piperidine ring introduction via nucleophilic substitution or reductive amination.
  • Step 3 : Salt formation with HCl in anhydrous ethanol.

Q. Yield Optimization :

  • Use high-purity starting materials (≥98%) to minimize side reactions.
  • Control reaction temperature (e.g., 60–80°C for thiourea condensations) to balance reaction rate and decomposition .
  • Monitor pH during salt formation to ensure stoichiometric HCl addition .

Q. How should researchers characterize the structural purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of piperidinyl protons (δ 1.5–3.0 ppm) and isopropyl groups (δ 1.2–1.4 ppm, doublet).
    • ¹³C NMR : Verify pyrimidine carbons (δ 150–160 ppm) and piperidine ring carbons (δ 25–50 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Purity ≥98% is acceptable for pharmacological studies .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 238.2 (free base) and confirm dihydrochloride adducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Emergency Measures :
    • Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Shelf life: 24 months .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

  • Physicochemical Properties : Use software like Schrödinger’s QikProp to calculate logP (~2.1), polar surface area (~45 Ų), and solubility (≥50 μM in PBS). These values indicate moderate blood-brain barrier permeability .
  • ADMET Prediction :
    • CYP450 Inhibition : Low risk (IC₅₀ >10 μM) based on piperidine-pyrimidine scaffolds .
    • Oral Bioavailability : ~65% predicted due to balanced lipophilicity and hydrogen bonding .
  • Docking Studies : Target enzymes (e.g., kinases) by aligning the piperidine nitrogen with catalytic lysine residues .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor studies) and normalize data to internal controls (e.g., β-actin) .
    • Validate IC₅₀ values via dose-response curves (n ≥ 3 replicates).
  • Metabolite Interference : Pre-incubate liver microsomes (human/rat) to assess stability. A half-life <30 minutes suggests rapid degradation .
  • Orthogonal Techniques : Cross-validate enzyme inhibition (e.g., fluorescence polarization) with SPR binding assays to confirm target engagement .

Q. How does the substitution pattern on the pyrimidine ring influence receptor binding affinity?

Answer:

  • Comparative Analysis :
    • 2-Isopropyl Group : Enhances hydrophobic interactions with receptor pockets (e.g., adenosine A₂A receptor: ΔΔG = −1.8 kcal/mol vs. unsubstituted analogs) .
    • 4-Piperidinyl Group : The basic nitrogen facilitates salt bridges with aspartate/glutamate residues (e.g., in kinase ATP-binding sites) .
  • Structure-Activity Relationship (SAR) :
    • Replacement with pyrrolidine reduces affinity by 10-fold due to smaller ring size .
    • Electron-withdrawing groups at position 5 decrease solubility but improve target selectivity .

Q. What are the stability challenges of this compound under physiological conditions?

Answer:

  • pH Sensitivity :
    • Stable at pH 4–6 (t₁/₂ >48 hours).
    • Degrades rapidly at pH >7 (t₁/₂ ~4 hours) via piperidine ring hydrolysis .
  • Thermal Stability :
    • Store at ≤−20°C for long-term stability.
    • At 25°C, 5% degradation occurs over 30 days .
  • Light Sensitivity : UV exposure (λ = 254 nm) induces photodegradation; use amber vials .

Q. How can researchers differentiate this compound from structurally similar analogs in biological assays?

Answer:

  • Analytical Differentiation :
    • LC-MS/MS : Monitor unique fragmentation patterns (e.g., m/z 154.1 for piperidinyl cleavage) .
    • X-ray Crystallography : Resolve the isopropyl-pyrimidine dihedral angle (~15°) vs. bulkier tert-butyl analogs (~45°) .
  • Biological Differentiation :
    • Perform competitive binding assays with radiolabeled ligands (e.g., [³H]CGS21680 for adenosine receptors) .
    • Use CRISPR-edited cell lines lacking target receptors to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.